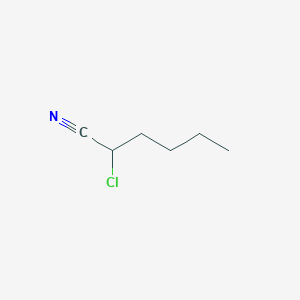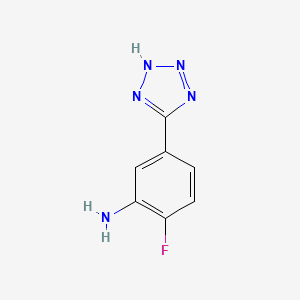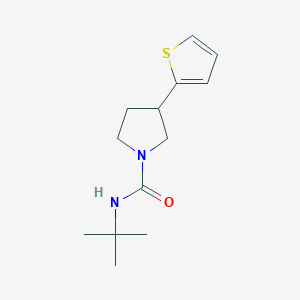
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Reactions
One research avenue explores the synthetic applications of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives in organic chemistry. For instance, studies have focused on reaction mechanisms involving magnesiated bases on substituted pyridines, leading to various substitutions and additions on the pyridine ring, demonstrating the versatility of similar compounds in organic synthesis (Bonnet et al., 2001). Similarly, the control of lithiation sites on pyridine derivatives showcases the intricate control over chemical reactions, allowing for selective modifications of these compounds (Smith et al., 2013).
Material Science and Polymer Chemistry
In material science, derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide have been utilized in the synthesis of polymers with unique properties. Research has produced polyamides with flexible main-chain ether linkages and ortho-phenylene units, revealing their noncrystalline nature, solubility in polar solvents, and thermal stability, which are beneficial for various applications (Hsiao et al., 2000).
Pharmacological Applications
In the pharmacological domain, there's an interest in exploring the therapeutic potentials of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives. For example, studies on enhancing the reductive cleavage of aromatic carboxamides have implications for developing new therapeutic agents by facilitating the synthesis of bioactive molecules (Ragnarsson et al., 2001). Another aspect is the exploration of new compounds for cannabinoid receptor ligands, indicating the broad pharmacological interest in derivatives of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide (Silvestri et al., 2010).
Catalysis and Chemical Transformations
The role of similar compounds in catalysis and chemical transformations is also notable. For instance, divalent ytterbium complexes, which could be related to the structural motifs of N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide derivatives, have been shown to be effective catalysts for intermolecular styrene hydrophosphination and hydroamination, reflecting the utility of these compounds in facilitating a wide range of chemical transformations (Basalov et al., 2014).
Eigenschaften
IUPAC Name |
N-tert-butyl-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-7-6-10(9-15)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKCSFITFISCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-(thiophen-2-yl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)
![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
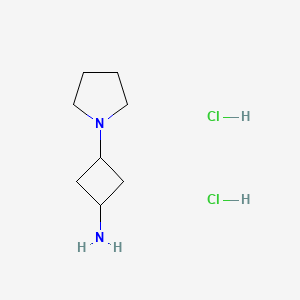
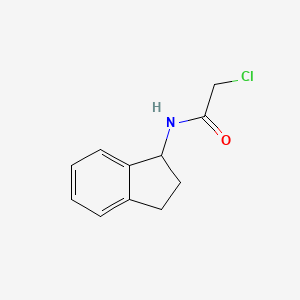
![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)
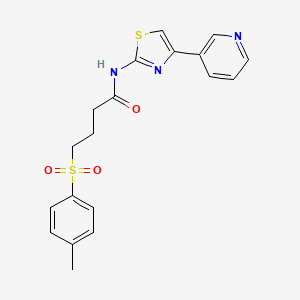
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
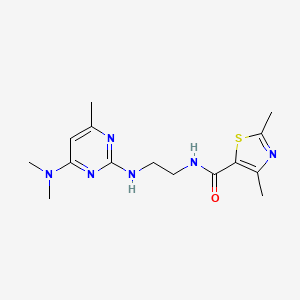
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)
